molecular formula C8H13F3O2 B1336421 Ethyl 2,2-dimethyl-4,4,4-trifluorobutyrate CAS No. 885275-92-3

Ethyl 2,2-dimethyl-4,4,4-trifluorobutyrate

Cat. No.: B1336421
CAS No.: 885275-92-3
M. Wt: 198.18 g/mol
InChI Key: FGJANYYQTMRUHY-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl-4,4,4-trifluorobutyrate is a useful research compound. Its molecular formula is C8H13F3O2 and its molecular weight is 198.18 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 4,4,4-trifluoro-2,2-dimethylbutanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Trifluoromethyl Heterocycles : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a closely related compound, is used as an intermediate for synthesizing a wide range of trifluoromethyl heterocycles. This includes trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, highlighting its versatility in chemical synthesis (Honey et al., 2012).

  • Enantioselective Reduction : The compound has been used in enantioselective reduction processes. For instance, its reduction by fermenting baker's yeast yielded enantiomerically pure trifluoro-hydroxyesters. This process is crucial for producing compounds with specific chirality, which is important in pharmaceuticals and other applications (Seebach et al., 1984).

  • Reactions with Terminal Alkynes : Ethyl 3-iodo-4,4,4-trifluoro-2(Z)-butenoate, derived from Ethyl 4,4,4-trifluoro-2-butynote, has been used in palladium-catalyzed reactions with terminal alkynes. This demonstrates its role in creating complex organic compounds with potential applications in materials science and pharmaceuticals (Qing & Zhang, 1997).

  • Synthesis of Pyrimidine-Dione Derivatives : The reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with urea has been utilized to prepare 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione monohydrate. This is indicative of its use in creating nucleotide analogs or other biologically significant molecules (Li et al., 2010).

  • Creation of Quinolinones : Ethyl 4,4,4-trifluoro-3-oxobutanoate has been used in chemoselective reactions to create 2-trifluoromethyl-4-quinolinones and 4-trifluoromethyl-2-quinolinones. This highlights its utility in synthesizing complex heterocyclic compounds, which are often used in drug discovery and material sciences (Berbasov & Soloshonok, 2003).

Properties

IUPAC Name

ethyl 4,4,4-trifluoro-2,2-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3O2/c1-4-13-6(12)7(2,3)5-8(9,10)11/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJANYYQTMRUHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433758
Record name ethyl 4,4,4-trifluoro-2,2-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885275-92-3
Record name ethyl 4,4,4-trifluoro-2,2-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,2-dimethyl-4,4,4-trifluorobutanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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